Comparative Physicochemical Profile
The computed physicochemical properties of 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine differentiate it from its non-methylated and regioisomeric analogs. The presence of methyl groups at the 4- and 6-positions significantly alters key drug-likeness parameters compared to the simpler 3-bromo-1H-pyrazolo[3,4-b]pyridine scaffold. Specifically, the target compound has a higher calculated lipophilicity (XLogP3 = 2.6) and a larger molecular weight (226.07 g/mol) due to the additional methyl groups [1]. This contrasts with 3-bromo-1H-pyrazolo[3,4-b]pyridine, which lacks these methyl groups and consequently has a lower molecular weight (198.02 g/mol) [2].
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 226.07 g/mol; XLogP3: 2.6 |
| Comparator Or Baseline | 3-bromo-1H-pyrazolo[3,4-b]pyridine: Molecular Weight: 198.02 g/mol; XLogP3: Not available in source |
| Quantified Difference | Molecular Weight difference of +28.05 g/mol (attributed to two methyl groups) |
| Conditions | Computed properties based on PubChem 2021.05.07 release data [REFS-1, REFS-2] |
Why This Matters
These property differences directly impact the compound's behavior in biological assays, including membrane permeability and binding interactions, and influence its synthetic utility in medicinal chemistry campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 155820240, 3-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 136564269, 3-bromo-1H-pyrazolo[3,4-b]pyridine. 2026. View Source
